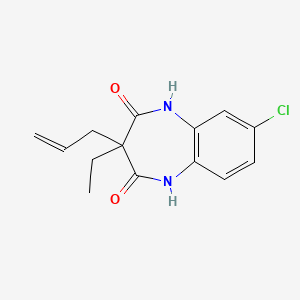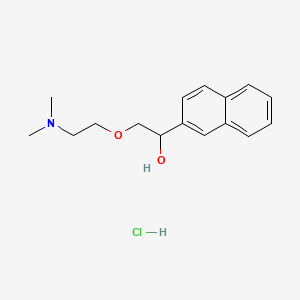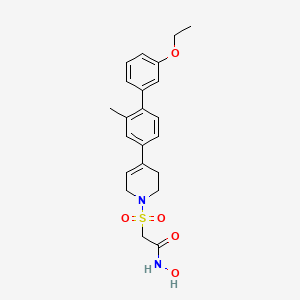
Acetamide, 2-((4-(3'-ethoxy-2-methyl(1,1'-biphenyl)-4-yl)-3,6-dihydro-1(2H)-pyridinyl)sulfonyl)-N-hydroxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, 2-((4-(3’-ethoxy-2-methyl(1,1’-biphenyl)-4-yl)-3,6-dihydro-1(2H)-pyridinyl)sulfonyl)-N-hydroxy- is a complex organic compound with a unique structure that combines elements of biphenyl, pyridine, and sulfonamide groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-((4-(3’-ethoxy-2-methyl(1,1’-biphenyl)-4-yl)-3,6-dihydro-1(2H)-pyridinyl)sulfonyl)-N-hydroxy- typically involves multiple steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a boronic acid derivative and a halogenated biphenyl compound.
Introduction of the Pyridine Ring: The pyridine ring is introduced via a cyclization reaction, often involving a precursor such as a β-keto ester.
Sulfonylation: The sulfonyl group is added through a sulfonylation reaction, using reagents like sulfonyl chlorides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol.
Substitution: The biphenyl and pyridine rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of strong acids or bases, depending on the specific substitution reaction.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of sulfides or thiols.
Substitution: Various functionalized derivatives of the original compound.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal catalysis.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology and Medicine
Drug Development: The compound’s structure suggests potential as a pharmacophore in the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.
Biological Probes: It can be used as a probe in biochemical assays to study enzyme activity or protein interactions.
Industry
Polymer Science: The compound can be incorporated into polymers to modify their properties, such as increasing thermal stability or altering mechanical strength.
Mecanismo De Acción
The mechanism by which Acetamide, 2-((4-(3’-ethoxy-2-methyl(1,1’-biphenyl)-4-yl)-3,6-dihydro-1(2H)-pyridinyl)sulfonyl)-N-hydroxy- exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The biphenyl and pyridine rings can interact with hydrophobic pockets in proteins, while the sulfonyl and hydroxyl groups can form hydrogen bonds or ionic interactions.
Comparación Con Compuestos Similares
Similar Compounds
Acetamide, 2-((4-(3’-methoxy-2-methyl(1,1’-biphenyl)-4-yl)-3,6-dihydro-1(2H)-pyridinyl)sulfonyl)-N-hydroxy-: Similar structure but with a methoxy group instead of an ethoxy group.
Acetamide, 2-((4-(3’-ethoxy-2-methyl(1,1’-biphenyl)-4-yl)-3,6-dihydro-1(2H)-pyridinyl)sulfonyl)-N-methyl-: Similar structure but with a methyl group instead of a hydroxyl group.
Uniqueness
The presence of the ethoxy group and the hydroxyl group in Acetamide, 2-((4-(3’-ethoxy-2-methyl(1,1’-biphenyl)-4-yl)-3,6-dihydro-1(2H)-pyridinyl)sulfonyl)-N-hydroxy- provides unique electronic and steric properties that can influence its reactivity and interactions with biological targets. This makes it distinct from similar compounds and potentially more effective in certain applications.
Propiedades
Número CAS |
227304-15-6 |
|---|---|
Fórmula molecular |
C22H26N2O5S |
Peso molecular |
430.5 g/mol |
Nombre IUPAC |
2-[[4-[4-(3-ethoxyphenyl)-3-methylphenyl]-3,6-dihydro-2H-pyridin-1-yl]sulfonyl]-N-hydroxyacetamide |
InChI |
InChI=1S/C22H26N2O5S/c1-3-29-20-6-4-5-19(14-20)21-8-7-18(13-16(21)2)17-9-11-24(12-10-17)30(27,28)15-22(25)23-26/h4-9,13-14,26H,3,10-12,15H2,1-2H3,(H,23,25) |
Clave InChI |
JYHCJUBSWRQINP-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=CC(=C1)C2=C(C=C(C=C2)C3=CCN(CC3)S(=O)(=O)CC(=O)NO)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


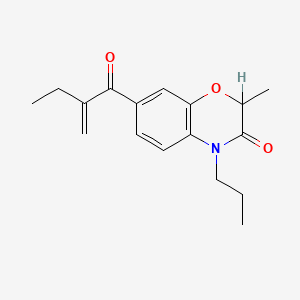


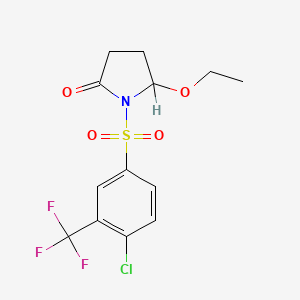
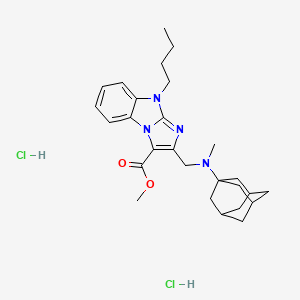

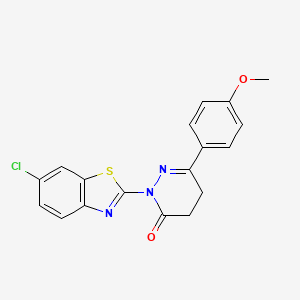
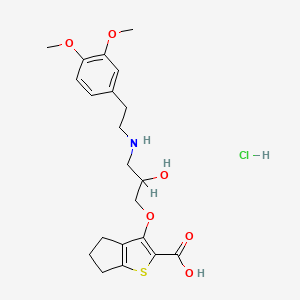


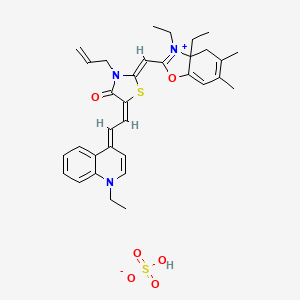
![10-[2-(4-oxidomorpholin-4-ium-4-yl)ethyl]-5,5-dioxo-3H-pyridazino[4,5-b][1,4]benzothiazin-4-one;hydrochloride](/img/structure/B15187244.png)
